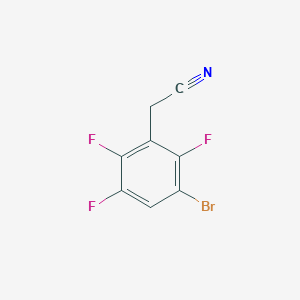

3-Bromo-2,5,6-trifluorophenylacetonitrile

Description

3-Bromo-2,5,6-trifluorophenylacetonitrile is a halogenated aromatic nitrile characterized by a phenyl ring substituted with bromine at position 3 and fluorine atoms at positions 2, 5, and 5. The acetonitrile group (-CH2CN) is attached to the aromatic ring, contributing to its reactivity in organic synthesis.

Properties

Molecular Formula |

C8H3BrF3N |

|---|---|

Molecular Weight |

250.01 g/mol |

IUPAC Name |

2-(3-bromo-2,5,6-trifluorophenyl)acetonitrile |

InChI |

InChI=1S/C8H3BrF3N/c9-5-3-6(10)8(12)4(1-2-13)7(5)11/h3H,1H2 |

InChI Key |

KNOKJGTWIZKMJS-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)F)CC#N)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2,5,6-trifluorophenylacetonitrile typically involves the bromination and fluorination of phenylacetonitrile. One common method is the bromination of 2,5,6-trifluorophenylacetonitrile using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of 3-Bromo-2,5,6-trifluorophenylacetonitrile may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,5,6-trifluorophenylacetonitrile undergoes various types of chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium amide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide or tetrahydrofuran.

Oxidation: Oxidizing agents like potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation using palladium on carbon.

Major Products Formed

Nucleophilic substitution: Substituted phenylacetonitriles with various functional groups.

Oxidation: Carboxylic acids, aldehydes, or ketones.

Reduction: Primary amines or other reduced derivatives.

Scientific Research Applications

3-Bromo-2,5,6-trifluorophenylacetonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-2,5,6-trifluorophenylacetonitrile depends on its specific application and the molecular targets involved. In general, the compound may interact with enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity, affecting its overall biological and chemical behavior.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-Bromo-2,5,6-trifluorophenylacetonitrile with structurally related halogenated phenylacetonitriles, focusing on substituent effects, molecular properties, and reactivity.

Structural and Molecular Comparisons

*Calculated based on analogous compounds.

Key Observations:

- Steric Hindrance: The 2,5,6-trifluoro arrangement introduces steric constraints absent in compounds like 2-(3-Bromo-4-fluorophenyl)acetonitrile, which may influence crystallization behavior or solubility .

Physical Properties

- Melting Points: Brominated phenylacetonitriles with multiple halogens (e.g., dibromo-trimethylphenyl derivatives in ) exhibit higher melting points (283–285°C), suggesting that increased halogenation elevates thermal stability .

- Storage Conditions: 2-(3-Bromo-2,6-difluorophenyl)acetonitrile is stored at room temperature, indicating stability under ambient conditions . The target compound’s trifluoro substitution may necessitate similar handling.

Biological Activity

3-Bromo-2,5,6-trifluorophenylacetonitrile (CAS Number: 1499733-29-7) is a compound characterized by its unique trifluoromethyl and bromo substituents on the phenyl ring. This compound has garnered attention in various fields of research due to its potential biological activities and applications as a chemical intermediate in pharmaceutical synthesis.

- Molecular Formula : C8H3BrF3N

- Molecular Weight : 250.01 g/mol

- IUPAC Name : 2-(3-bromo-2,5,6-trifluorophenyl)acetonitrile

- Chemical Structure :

- SMILES: Fc1cc(Br)c(F)c(CC#N)c1F

- InChIKey: KNOKJGTWIZKMJS-UHFFFAOYSA-N

The biological activity of 3-Bromo-2,5,6-trifluorophenylacetonitrile is primarily attributed to its interactions with various biological targets. The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, allowing it to interact effectively with cellular components.

Target Interactions

- Enzyme Inhibition : The compound may inhibit specific enzymes related to metabolic pathways, potentially affecting cellular signaling and growth.

- Receptor Modulation : It is hypothesized that this compound can modulate receptor activity, influencing downstream signaling cascades.

Biological Activity Overview

Research on 3-Bromo-2,5,6-trifluorophenylacetonitrile has indicated several potential biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism likely involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

- Cytotoxic Effects : In vitro studies have shown that 3-Bromo-2,5,6-trifluorophenylacetonitrile can induce apoptosis in cancer cell lines. This cytotoxicity may be mediated through the activation of caspases and modulation of cell cycle regulators.

- Enzyme Interaction : The compound has been reported to interact with enzymes involved in amino acid metabolism and other biochemical pathways, potentially altering their activity and leading to significant physiological effects.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of 3-Bromo-2,5,6-trifluorophenylacetonitrile against Gram-positive and Gram-negative bacteria. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli. This suggests that the compound could be developed into a potential antimicrobial agent.

Case Study 2: Cytotoxicity in Cancer Cells

In a controlled laboratory setting, the cytotoxic effects of varying concentrations of 3-Bromo-2,5,6-trifluorophenylacetonitrile were tested on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent increase in apoptosis rates at concentrations above 10 µM, suggesting its potential as an anticancer agent.

Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.